N-Benzyl-2,2-dimethoxy-N-methylacetamide

Description

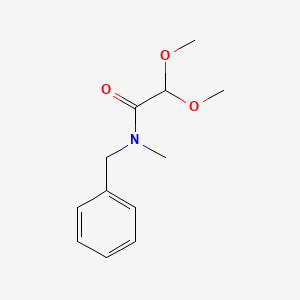

N-Benzyl-2,2-dimethoxy-N-methylacetamide is a substituted acetamide derivative featuring a benzyl group, a methyl group on the nitrogen, and two methoxy substituents on the α-carbon. These compounds are often studied for their biological activities, coordination properties, and synthetic applications.

Properties

CAS No. |

62373-73-3 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

N-benzyl-2,2-dimethoxy-N-methylacetamide |

InChI |

InChI=1S/C12H17NO3/c1-13(11(14)12(15-2)16-3)9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 |

InChI Key |

OHFQMONHJRVYNL-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2,2-dimethoxy-N-methylacetamide typically involves the reaction of methyl 2,2-dimethoxyacetate with benzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2,2-dimethoxy-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The benzyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of benzyl derivatives .

Scientific Research Applications

N-Benzyl-2,2-dimethoxy-N-methylacetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2,2-dimethoxy-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of benzyl-substituted acetamides are heavily influenced by their substituents:

- N-Benzyl-2,2,2-trifluoroacetamide (): The trifluoro group enhances electronegativity, improving interactions with enzymes like AmpC β-lactamase and CYP51 .

- N-Benzyl-2-chloroacetamide (): A chloro substituent increases reactivity, making it a candidate for nucleophilic substitution reactions.

- N-Benzylacetoacetamide (): The ketone group enables coordination with metal ions, useful in catalysis or material science.

The methoxy groups in N-Benzyl-2,2-dimethoxy-N-methylacetamide are expected to enhance solubility and hydrogen-bonding capacity compared to halogenated analogs.

Antimicrobial and Antifungal Properties

- N-Benzyl-2,2,2-trifluoroacetamide : Exhibits antifungal activity with MIC values of 15.62–62.5 µg/mL against Aspergillus flavus and Candida albicans . Molecular docking shows moderate binding to AmpC β-lactamase (PDB:1KE4) and CYP51 .

- N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide (): Hydrogen-bonding motifs (14-membered rings) may influence antimicrobial activity, though specific data are unavailable .

The methoxy groups in the target compound could modulate interactions with microbial enzymes, but direct comparisons require experimental validation.

Antioxidant and Cytotoxic Activities

- N-Benzyl-2,2,2-trifluoroacetamide : Demonstrates strong antioxidant activity (78.97% at 1,000 µg/mL) and a FRAP value of 1.352 mM Fe(II)/g, double the standard . Cytotoxicity against A549 lung cancer cells (IC50 = 100 µg/mL) is attributed to trifluoro group-induced metabolic disruption .

Methoxy substituents in the target compound might enhance antioxidant capacity via electron donation, though cytotoxicity could differ due to reduced electrophilicity compared to trifluoro analogs.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.